molecular formula C24H19N5O2S2 B2799034 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847401-16-5

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2799034
CAS No.: 847401-16-5
M. Wt: 473.57
InChI Key: VAJZRKBBLRJPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic components, including a thiazole and a triazole ring . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiazole has a 5-membered ring with sulfur and nitrogen atoms . Triazole also has a 5-membered ring, but with three nitrogen atoms .


Chemical Reactions Analysis

Thiazoles are aromatic and have some degree of pi-electron delocalization . This makes them relatively stable and resistant to reactions unless activated by specific reagents. Triazoles are also stable and have been used as building blocks in various pharmaceuticals and biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Thiazole itself is a pale yellow liquid with a pyridine-like odor .

Scientific Research Applications

Structure-Activity Relationship Studies

Research has focused on synthesizing and characterizing heterocyclic derivatives, including triazoles and thiazoles, to understand their structure-activity relationships. These studies aim to identify the influence of different substituents on the molecule's potency, particularly in terms of anticonvulsant and CNS depressant activities. For instance, Kumudha (2016) elaborated on the preparation and characterization of novel heterocyclic derivatives, evaluating their anticonvulsant and CNS depressant activities alongside conducting structure-activity relationship (SAR) studies to ascertain the impact of various moieties on the efficacy of triazole derivatives (Kumudha, 2016).

Antimicrobial Activity

Several studies have synthesized new thiazolidinone derivatives, assessing their antimicrobial potential. Baviskar, Khadabadi, and Deore (2013) synthesized a new series of compounds to determine their antimicrobial activity, revealing insights into feasible structure-activity relationships (Baviskar, Khadabadi, & Deore, 2013). Similarly, Tien et al. (2016) focused on derivatives of 2-methylbenzimidazole for their antimicrobial efficacy against various microorganisms, enhancing our understanding of the antimicrobial potential of triazole-containing compounds (Tien et al., 2016).

Anticancer Activity

The exploration of anticancer properties is another significant area of research. Ostapiuk, Matiychuk, and Obushak (2015) synthesized compounds evaluated for their anticancer activity, specifically against melanoma and breast cancer, demonstrating the potential therapeutic applications of such molecules in oncology (Ostapiuk, Matiychuk, & Obushak, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Thiazoles and triazoles are found in various pharmaceuticals and can have diverse mechanisms of action .

Future Directions

The future directions in the study and application of this compound could be vast, ranging from pharmaceutical research to materials science. Thiazoles and triazoles are both areas of active research due to their presence in many biologically active compounds .

Properties

IUPAC Name

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S2/c30-22(25-17-9-3-1-4-10-17)16-32-23-27-26-21(29(23)18-11-5-2-6-12-18)15-28-19-13-7-8-14-20(19)33-24(28)31/h1-14H,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJZRKBBLRJPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.